2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylsulfanyl group, a methoxypyrrolidinyl group, and a piperidinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The methoxypyrrolidinyl and piperidinyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
Scientific Research Applications
2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxypyrrolidinyl and piperidinyl groups can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone: This compound shares structural similarities with 2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride and has been studied for its antimicrobial activity.
2′-(2-benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzo imidazolyl-4-carboxylic acid methyl ester: This compound has shown potent anticancer activity and shares the benzyloxy-phenyl group with the target compound.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S.ClH/c1-23-18-9-12-21(13-18)17-7-10-20(11-8-17)19(22)15-24-14-16-5-3-2-4-6-16;/h2-6,17-18H,7-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHXDYUNLWGWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.